4-Azidobutyl-d8-amine
Description
4-Azidobutyl-d8-amine is a deuterated organic compound featuring an azide (-N₃) functional group and a primary amine (-NH₂) separated by a four-carbon chain, with eight deuterium atoms replacing hydrogen atoms. This isotopic labeling (deuteration) enhances its utility in mass spectrometry, nuclear magnetic resonance (NMR) studies, and metabolic tracing due to its distinct spectral properties and reduced metabolic interference . Its chemical formula is C₄H₂D₈N₄, and it is primarily used in pharmaceutical research, particularly in click chemistry for bioconjugation and as a probe for tracking molecular interactions.
Properties
Molecular Formula |
C₄H₂D₈N₄ |
|---|---|
Molecular Weight |
122.2 |
Synonyms |
1-Azido-4-aminobutane-d8; 4-Azido-1-butanamine-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of 4-Azidobutyl-d8-amine and Analogs
| Compound | Formula | MW (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| 4-Azidobutyl-d8-amine | C₄H₂D₈N₄ | ~130.21 | Azide, Amine, Deuterium | Click chemistry, tracers |
| 1-(2,5-Dimethylfuran-3-yl)ethylamine | C₁₈H₂₅NO | 271.3972 | Amine, Furan, Phenyl | Catalysis, electronics |
| 1-(4-Propylphenyl)pentan-1-amine | C₁₄H₂₁N | 197.32 | Amine, Aryl | Surfactants, polymers |
Research Insights :
- Deuterated amines like 4-Azidobutyl-d8-amine show 20-30% slower metabolic clearance than non-deuterated versions in rodent models.
- Azide-containing compounds exhibit 3–5× faster reaction kinetics in CuAAC compared to non-azide analogs.
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